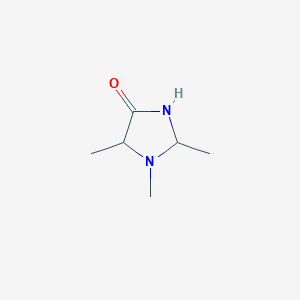
1,2,5-Trimethylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethylimidazolidin-4-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group. It is known for its stability and versatility, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylimidazolidin-4-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-ones.
Reduction: Reduction reactions can convert it into different substituted imidazolidinones.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and imidazolidin-2-ones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,5-Trimethylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-one: Similar in structure but differs in the position of the carbonyl group.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.
Imidazole: Lacks the carbonyl group and has different reactivity.
Uniqueness
1,2,5-Trimethylimidazolidin-4-one is unique due to its specific substitution pattern and stability. This makes it particularly useful in applications where other similar compounds may not perform as well, such as in the synthesis of specialized pharmaceuticals and functional materials .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1,2,5-trimethylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-6(9)7-5(2)8(4)3/h4-5H,1-3H3,(H,7,9) |
Clé InChI |
KFIWMMDEPDZDHH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


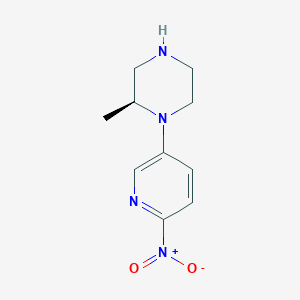
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
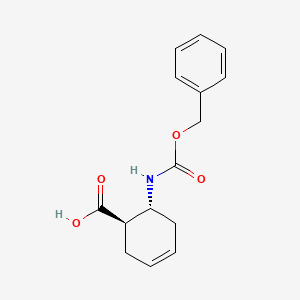
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)

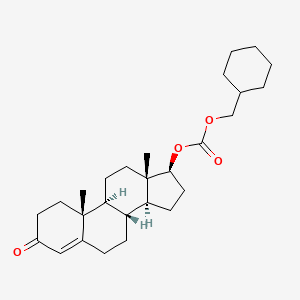
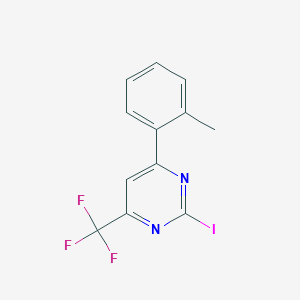
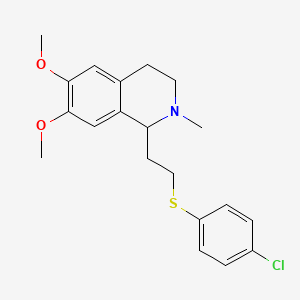
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)
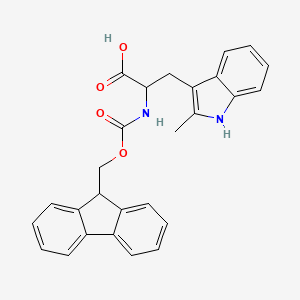
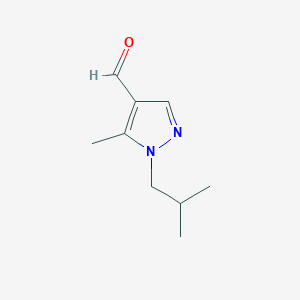
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)

